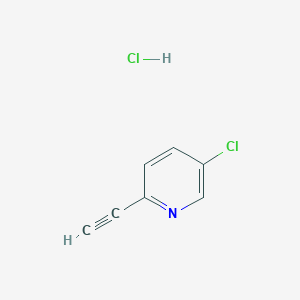

5-Chloro-2-ethynylpyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

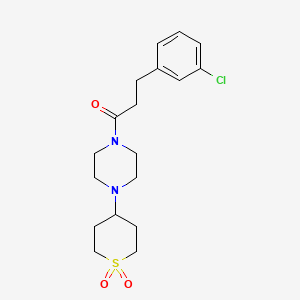

5-Chloro-2-ethynylpyridine hydrochloride is a chemical compound with the molecular formula C7H5Cl2N . It is a solid substance .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethynylpyridine hydrochloride is 1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and ethynyl groups.Physical And Chemical Properties Analysis

5-Chloro-2-ethynylpyridine hydrochloride is a solid at room temperature . It has a molecular weight of 174.03 . The compound’s InChI Key is NFTDEQDIPDVKBM-UHFFFAOYSA-N .Applications De Recherche Scientifique

Subheading Reactivity with Hydrochloric Acid

Ethynylpyridines, such as 2-ethynylpyridine, can undergo efficient hydrohalogenation without special reagents, reacting readily with hydrochloric acid to form pyridinium salts. This reaction enhances the electrophilicity of the ethynyl group and facilitates nucleophilic addition of halide ions, producing high yields of halogenated products. This process is significant for the formation of various halogenated ethenylpyridine compounds (Muragishi, Asahara, & Nishiwaki, 2017).

Synthesis of Antioxidant Compounds

Subheading Biological Evaluation and Antioxidant Activity

Novel dihydropyridine analogs, synthesized from derivatives of ethynylpyridine, have been investigated for their antioxidant properties. These compounds displayed significant antioxidant and metal chelating activities, suggesting potential usefulness in treating oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).

Ethynyl Hydroboration Pathways

Subheading Novel Tris-Hydroboration Product Formation

The reaction of diethynylpyridines with dimesitylborane resulted in an unexpected tris-hydroboration product. This unique chemical transformation exemplifies the complex reactivity patterns of ethynylpyridines under specific conditions (Entwistle et al., 2004).

Synthesis of Potential Anticancer Agents

Subheading Pyridooxazines and Pyridothiazines

Research into derivatives of ethynylpyridine has led to the synthesis of pyridooxazines and pyridothiazines, which have shown promising effects on the proliferation and mitotic index of cultured L1210 cells and survival in mice bearing P388 leukemia (Temple et al., 1983).

Synthesis of Nucleosides

Subheading Derivatives of Ethynyluracil and Ethynylcytosine

In a related area, 5-ethynyluridine and 2′-deoxy-5-ethynyluridine were synthesized using derivatives of 5-ethynyluracil, showcasing the versatility of ethynyl-substituted compounds in nucleoside synthesis (Barr et al., 1979).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-chloro-2-ethynylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTDEQDIPDVKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine](/img/structure/B2835206.png)

![Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride](/img/structure/B2835210.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)

![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)